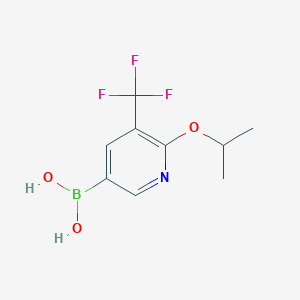

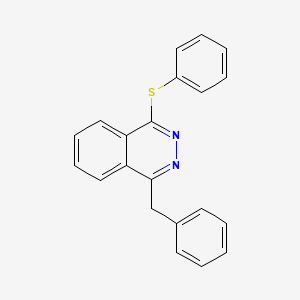

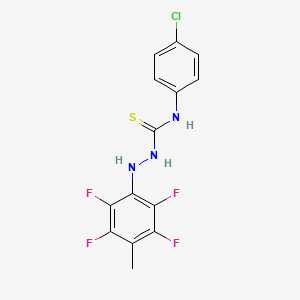

Ethyl 4-((4-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of Ethyl [(4-methoxybenzyl)amino]acetate . This compound is used in research and development .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds such as 4-Methoxybenzyl alcohol are used in the preparation of semiconductors, nanosheets, and nanocrystals . They are also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline derivatives are crucial in the synthesis of complex organic molecules due to their diverse biological activities and applications in medicinal chemistry. For instance, Kametani et al. (1971) demonstrated the phenolic oxidative coupling of related quinoline derivatives, highlighting their role in synthesizing indenoisoquinolines, which are important scaffolds in organic and medicinal chemistry (Kametani et al., 1971).

Preparation of NMDA Receptor Antagonists

Ornstein et al. (1991) prepared diastereomers of ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylic acid, which served as intermediates for creating conformationally constrained acidic amino acids, acting as NMDA receptor antagonists. This underscores the potential of quinoline derivatives in developing treatments for neurological disorders (Ornstein et al., 1991).

Antimicrobial Activity

Desai et al. (2007) synthesized new quinazoline derivatives, showing potential as antimicrobial agents against various bacteria and fungi, demonstrating the relevance of quinoline derivatives in discovering new antibiotics (Desai et al., 2007).

Novel Synthetic Methodologies

Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, presenting a new protecting group strategy for carboxylic acids in synthetic chemistry, which can be essential for the development of novel synthetic routes for quinoline derivatives (Yoo et al., 1990).

Fluorophores and Biochemical Studies

Quinoline derivatives are known for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming to obtain new quinoline derivatives for potential applications as sensitive and selective compounds in biochemical assays (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinoline derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Like other similar compounds, its bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-10-15(26-3)11-9-14)16-7-5-6-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEDAMGPAJZBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)